REACTION_CXSMILES
|
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH3:12][C:13](=[O:16])[CH:14]=[CH2:15].[O-]CC.[Na+]>C(OCC)(=O)C.C(O)C>[O:16]=[C:13]([CH3:12])[CH2:14][CH2:15][N:5]1[C:1](=[O:11])[C:2]2[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4]1=[O:6] |f:2.3|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
33.2 mL
|
Type
|
reactant
|
Smiles
|
CC(C=C)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting slightly yellow heterogeneous mixture was further stirred at r.t. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
The beige heterogeneous mixture was then refluxed (oil bath temperature=90° C.) for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to slowly cool down to r.t
|
Type
|
CONCENTRATION
|
Details
|
The resulting heterogeneous mixture was concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a beige solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from EtOH
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |